![molecular formula C15H17NO4S2 B2692614 N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide CAS No. 2034437-49-3](/img/structure/B2692614.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide
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Description
“N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide” is a chemical compound with diverse applications in scientific research. Thiophene and its substituted derivatives, which this compound is a part of, are very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Synthesis and Molecular Docking
Compounds similar to N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide have been synthesized using both conventional and microwave-assisted protocols. For example, a study detailed the synthesis of 3,4,5-trisubstituted-1,2,4-triazole analogues through a multi-step process starting from 4-methoxybenzenesulfonyl chloride. These compounds were evaluated for their enzyme inhibitory activities against bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Molecular docking studies assisted in exploring the binding modes of these compounds, revealing potential therapeutic applications in enzyme inhibition (Virk et al., 2018).
Enzyme Inhibition and In Silico Studies
Another research on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrated their synthesis and evaluation for enzyme inhibition potential. These compounds showed significant inhibitory activity against AChE and α-glucosidase, with in silico studies substantiating their activity results. This suggests their potential in developing treatments for conditions related to enzyme dysfunction (Riaz, 2020).
Anticholinesterase and Antioxidant Activities
A study on N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide derivatives highlighted their synthesis and evaluation for anticholinesterase and antioxidant activities. These compounds showed inhibitory effects against AChE and BChE, as well as antioxidant effects through radical scavenging assays. Molecular docking provided insights into potential interactions at a molecular level, indicating their drug-likeness properties (Mphahlele et al., 2021).
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-11(17)15-7-6-13(21-15)8-9-16-22(18,19)14-5-3-4-12(10-14)20-2/h3-7,10,16H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDWJZKWLLAZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide |
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